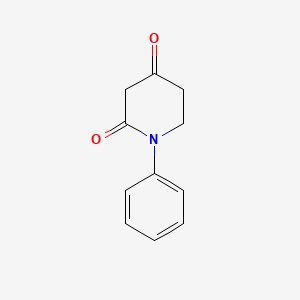

1-Phenylpiperidine-2,4-dione

Description

Properties

IUPAC Name |

1-phenylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAGJZDHMNYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2,4-dione can be synthesized through several methods. One common approach involves the Dieckmann cyclization of β-keto esters. This reaction typically uses sodium methoxide in methanol as a base to induce cyclization, followed by decarbomethoxylation in aqueous acetonitrile . Another method includes the rearrangement of substituted 1,3-oxazinan-2-ones and cyclizations of N-sulfinyl δ-amino-β-keto esters .

Industrial Production Methods: Industrial production of this compound often involves scalable methods such as palladium and rhodium-catalyzed hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Chemical Reactions Analysis

Cyclization Reactions

The δ-amino β-ketoester cyclisation method developed by Davis provides a foundational route for synthesizing piperidine-2,4-dione derivatives. While this approach primarily targets 6-substituted analogs, modifications enable access to 1-phenyl derivatives:

-

Key steps : Asymmetric Michael addition of imines with methyl acetate, followed by Claisen condensation and TFA-mediated auxiliary removal.

-

Conditions : NaHMDS (base), -78°C in Et₂O.

-

Outcome : Enantiopure 6-phenylpiperidine-2,4-dione formation with >97% diastereomeric excess .

Limitations : Difficulty in introducing 3- or 5-substituents due to steric and electronic constraints .

Substitution Reactions

Substituent modifications on the phenyl or piperidine ring significantly influence biological activity and reactivity:

-

N-1 or C-5 substitution : Analogs with amino groups at these positions exhibit reduced inhibitory activity toward enzymes like cholesterol desmolase compared to unsubstituted derivatives .

-

Hydroxylation : Hydroxy derivatives (e.g., 3-(4-amino-3-hydroxyphenyl)-3-ethylpiperidine-2,6-dione) show diminished enzyme inhibition, highlighting the sensitivity of bioactivity to functional group changes .

Reagents : Hydrazine for hydrazide formation, followed by thermal cyclization .

Cross-Coupling Reactions

Nickel-catalyzed arylations enable functionalization of the piperidine core:

Key Insight : Dual nickel/iridium systems enhance regioselectivity for para-substituted aryl groups .

Photochemical Cycloadditions

UV-induced [2 + 2] intramolecular cycloadditions form bicyclic piperidinones:

-

Substrate : 1,7-Diene derivatives of piperidine-2,4-dione.

-

Conditions : UV light, inert atmosphere.

-

Outcome : Bicyclic intermediates reducible to piperidines with retained stereochemistry .

Application : Scalable synthesis of analogs for pharmaceutical agents (e.g., Belaperidone) .

Reductive Amination

Hydrogen-borrowing [5 + 1] annulation synthesizes substituted piperidines:

-

Catalyst : Ir(III) complexes.

-

Mechanism : Sequential oxidation, amination, and hydrogen transfer.

-

Advantage : Water-tolerant conditions prevent racemization, enabling enantioselective C4-substituted products .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

1-Phenylpiperidine-2,4-dione has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme associated with cancer metabolism, making it a candidate for cancer treatment . Additionally, it has demonstrated cytotoxicity against various cancer cell lines, including those from breast and lung cancers .

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory effects. Its structural features allow it to modulate biological pathways effectively, potentially leading to new analgesic medications .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound. It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .

Agricultural Applications

This compound has shown potential as an antifungal agent against various plant pathogens. Its mode of action involves disrupting essential cellular processes in fungi, such as cell wall synthesis and protein synthesis . This property makes it valuable in developing new agrochemicals aimed at protecting crops from fungal diseases.

Material Science

In material science, this compound is being explored for its applications as a photosensitizer and photoinitiator in polymerization processes . These characteristics are crucial for developing advanced materials with specific optical and mechanical properties.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including Dieckmann cyclization of β-keto esters . The versatility of this compound allows for the development of numerous derivatives that may enhance its biological activity or alter its physicochemical properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is essential:

| Compound Name | Key Properties | Applications |

|---|---|---|

| Piperidine-2,4-dione | Similar chemical structure; different activities | Anticancer research |

| Phenylpiracetam | Known for nootropic effects | Cognitive enhancement |

| EF24 Analog | Anti-inflammatory properties | Cancer therapy |

The distinct substitution pattern of this compound contributes to its unique biological activities compared to these related compounds.

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biological processes. For example, it can inhibit aromatase, an enzyme involved in the biosynthesis of estrogens, thereby exerting anti-estrogenic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (TZDs) are structurally analogous to 1-phenylpiperidine-2,4-dione but replace the piperidine ring with a five-membered thiazolidine ring containing sulfur. Key differences include:

- Biological Activity: TZDs are well-known for their antidiabetic properties (e.g., pioglitazone) due to PPAR-γ agonism. For example, novel 5-[4-(substituted)benzylidine]thiazolidine-2,4-diones demonstrated significant glucose-lowering effects in rats, with some compounds outperforming pioglitazone in oral glucose tolerance tests .

- Lipid Peroxidation Inhibition : TZDs like 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d) showed 84.2% inhibition of lipid peroxidation, surpassing the reference standard Trolox (62.3%) .

- Structural Impact : The sulfur atom in TZDs enhances polarity and alters binding interactions compared to this compound’s nitrogen-containing ring.

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-diones (e.g., 3-phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7) ) feature a five-membered ring with two nitrogen atoms. Key comparisons include:

- Cardiovascular Effects : IM-7 induced acute cardiovascular effects in rats, suggesting modulation of vascular tone or ion channels .

- Structural Differences : The imidazolidine ring’s smaller size and additional nitrogen atom may restrict conformational flexibility compared to this compound.

Chroman-2,4-dione Derivatives

Chroman-2,4-diones (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) incorporate a fused benzene-dihydropyran system. Differences include:

- Applications : Chroman derivatives are explored for antioxidant and antimicrobial activities, unlike this compound, which lacks reported data in these areas .

Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., bis-(β-enamino-pyran-2,4-dione)) feature a six-membered oxygen-containing ring. Key distinctions:

- Polarity and Solubility : Pyran derivatives like 2a exhibit higher dipole moments (polarity) than this compound, influencing solubility and membrane permeability .

- Intermolecular Interactions : H-bonding and O···H contacts dominate crystal packing in pyran derivatives, whereas this compound’s interactions are less characterized .

Piperazine-Linked Thiazolidine-2,4-diones

Compounds like (Z)-5-benzylidene-thiazolidine-2,4-dione (5a–f) incorporate piperazine or piperidine moieties. Notable findings:

- Antimicrobial Potential: These derivatives interact with bacterial enzymes (e.g., GyrA and TopoI), suggesting antibacterial mechanisms distinct from this compound .

Pharmacokinetic and ADME Considerations

Biological Activity

1-Phenylpiperidine-2,4-dione (PPD) is an organic compound characterized by a piperidine ring substituted with a phenyl group and two carbonyl groups at the 2 and 4 positions. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Notably, PPD exhibits antifungal properties and may possess activity against various cancer cell lines, making it a compound of interest for further research.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis of PPD can be achieved through several methods, including Dieckmann cyclization, which allows for regioselective synthesis of substituted piperidine derivatives .

Biological Activities

This compound has been investigated for various biological activities:

Antifungal Activity

Research indicates that PPD possesses notable antifungal properties , particularly against fungi such as Rhizoctonia solani. The mode of action involves the inhibition of fungal growth by disrupting essential cellular processes, such as cell wall synthesis and protein synthesis.

Anticancer Potential

PPD has shown potential activity against certain cancer cell lines. For instance, studies have demonstrated its selective inhibitory effects on pancreatic cancer cell lines like AsPC-1 and HPAC . The compound's ability to modulate enzyme activities involved in cancer progression highlights its therapeutic potential.

The mechanism by which PPD exerts its biological effects involves interaction with various biological targets. It has been shown to interact with alpha-adrenoceptors, suggesting its role as a ligand that could modulate receptor activity. This interaction is crucial for understanding the pharmacodynamics of PPD and its derivatives.

Pharmacokinetics

The pharmacokinetic profile of PPD is influenced by factors such as solubility, stability, and the presence of transport proteins. These factors determine the compound's bioavailability and therapeutic efficacy in vivo.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Phenylpiperidine-2,6-dione | Dione | Exhibits different biological activity profiles |

| 3-Methoxycarbonyl-6-phenylpiperidine-2,4-dione | Substituted Dione | Shows variations in reactivity due to methoxy substitution |

| N-(4-methylphenyl)piperidin-2-one | Piperidinone | Lacks diketone functionality; primarily studied for analgesic properties |

The uniqueness of PPD lies in its specific combination of structural features (diketone functionality and phenyl substitution), contributing to its diverse reactivity and biological activities compared to similar compounds.

Case Studies

Several studies have highlighted the biological effects of PPD:

- Antifungal Efficacy : In vitro studies demonstrated that PPD effectively inhibited the growth of Rhizoctonia solani, showcasing its potential as an antifungal agent.

- Anticancer Activity : A study reported that derivatives of PPD exhibited selective cytotoxicity towards pancreatic cancer cells without significant toxicity to normal cells, indicating a promising avenue for anticancer drug development .

- Mechanistic Insights : Molecular docking studies have shown that PPD can bind to key proteins involved in cancer cell proliferation, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenylpiperidine-2,4-dione, and how are intermediates characterized?

- Methodological Answer : A common approach involves the Knoevenagel condensation of substituted aldehydes with the piperidine-2,4-dione core under acidic or basic conditions. For example, ethyl vanillin derivatives can react with the dione scaffold to form hybrids, as demonstrated in thiazolidine-2,4-dione syntheses . Intermediates are typically purified via column chromatography and characterized using - and -NMR spectroscopy, with chemical shifts confirming structural integrity . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify purity (>95%) .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Degradation is monitored via UV-Vis spectroscopy or HPLC, with kinetic modeling (e.g., first-order decay) applied to determine half-life. For example, piperidine derivatives like 4-phenylpiperidine show reduced stability in strongly acidic conditions due to ring-opening reactions .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

- Methodological Answer : Cell-free enzymatic assays (e.g., inhibition of α-amylase/α-glucosidase for antidiabetic studies) and cell-based viability assays (MTT or resazurin reduction) are standard. For instance, thiazolidine-2,4-dione hybrids were tested at 10–100 µM concentrations, with IC values calculated using nonlinear regression . Positive controls (e.g., acarbose for enzyme inhibition) and solvent controls (DMSO <1%) are critical for validity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can enforce stereoselectivity. For example, spiro-piperidine compounds synthesized via aza-Michael additions show enantiomeric excess (ee) >90% when using L-proline as a catalyst . X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical assignments .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine-dione derivatives?

- Methodological Answer : Multi-parametric optimization combines molecular docking (AutoDock Vina), molecular dynamics simulations (GROMACS), and free-energy perturbation (FEP) to reconcile discrepancies. For instance, hydrophobic interactions with residues in α-amylase’s active site may explain variance in IC values across derivatives . Meta-analyses of published datasets (e.g., ChEMBL) can identify confounding factors like assay variability .

Q. How are in vivo pharmacokinetic (PK) studies designed for this compound analogs?

- Methodological Answer : Rodent PK studies use intravenous (IV) and oral (PO) dosing (1–10 mg/kg). Blood samples are collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose. LC-MS/MS quantifies plasma concentrations, with non-compartmental analysis (WinNonlin) determining AUC, , and bioavailability. Piperidine derivatives often show low oral bioavailability (<20%) due to first-pass metabolism, necessitating prodrug strategies .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Avoid inhalation/contact; SDS data for similar compounds (e.g., piperidin-4-one) indicate acute toxicity (LD >200 mg/kg in rats) and skin irritation (GHS Category 2) . Spills require neutralization with 10% acetic acid and disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.